molecular formula C24H36O3 B1212946 Cesamet CAS No. 56496-90-3

Cesamet

Cat. No. B1212946
CAS RN: 56496-90-3
M. Wt: 372.5 g/mol
InChI Key: GECBBEABIDMGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cesamet is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence.
Nabilone is an organic heterotricyclic compound and an organooxygen compound.

Scientific Research Applications

Overview of Cesamet in Neurological Diseases

Recent advancements in pharmaceuticals based on Cannabis sativa or synthetic molecules with similar actions have seen drugs like Cesamet gaining approval for medical use. Cesamet, known for treating vomiting, nausea, and anorexia-cachexia syndrome, is backed by scientific research identifying the target molecules activated or inhibited by these substances. This research highlights the potential of Cesamet in different neurological diseases, emphasizing the role of the endogenous cannabinoid system in the central nervous system (Fernández-Ruiz, 2012).

Use in Posttraumatic Stress Disorder (PTSD)

Cesamet has been used in the management of treatment-resistant nightmares in patients with PTSD. An open-label clinical trial revealed that a majority of patients experienced either cessation of nightmares or a significant reduction in nightmare intensity. Improvements in sleep quality, reduction of daytime flashbacks, and night sweats were also noted, indicating Cesamet's potential benefits in PTSD treatment (Fraser, 2009).

Potential in Cancer Pain and Symptom Management

A prospective observational study evaluated the effectiveness of adjuvant Cesamet therapy in managing pain and symptoms in advanced cancer patients. The study found significant improvements in pain scores and a reduction in total morphine-sulfate-equivalent use in patients treated with Cesamet. Improvements were also observed in nausea, anxiety, overall distress, and appetite, suggesting its usefulness in cancer pain and symptom management (Maida et al., 2008).

properties

IUPAC Name

1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECBBEABIDMGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860624
Record name 1-Hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]pyran-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one

CAS RN

56496-90-3
Record name 3-(1,1-Dimethylheptyl)-6,6a,7,8,10,10a-hexahydro-1-hydroxy-6,6-dimethyl-9H-dibenzo[b,d]pyran-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56496-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Dibenzo(b,d)pyran-9-one, 3-(1,1-dimethylheptyl)-6,6a,7,8,10,10a-hexahydro-1-hydroxy-6,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056496903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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